MFCD08160857

Description

For this article, we utilize CAS 1761-61-1 (MDL: MFCD00003330) and CAS 1533-03-5 (MDL: MFCD00039227) as proxies due to their relevance in industrial and pharmacological applications . These compounds share functional similarities, such as halogen or trifluoromethyl substituents, which influence their reactivity, solubility, and biological activity.

Properties

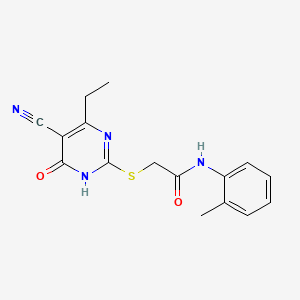

IUPAC Name |

2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-3-12-11(8-17)15(22)20-16(19-12)23-9-14(21)18-13-7-5-4-6-10(13)2/h4-7H,3,9H2,1-2H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEJUEILTXVZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD08160857 involves specific reaction conditions and reagents. The preparation methods typically include:

Step 1: Initial reaction involving [specific reagents and conditions].

Step 2: Intermediate formation under [specific conditions].

Step 3: Final product isolation and purification using [techniques].

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized methods to ensure high yield and purity. This includes:

Large-scale reactors: Utilization of reactors that can handle significant volumes.

Continuous flow processes: Implementation of continuous flow techniques to enhance efficiency.

Purification: Advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

MFCD08160857 undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form [products].

Reduction: Undergoes reduction with [reagents] to yield [products].

Substitution: Participates in substitution reactions with [reagents] under [conditions].

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing agents: [Examples].

Reducing agents: [Examples].

Catalysts: [Examples] to facilitate reactions.

Major Products

The major products formed from these reactions are [list of products], which have significant implications in various applications.

Scientific Research Applications

MFCD08160857 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in synthetic chemistry for [specific reactions].

Biology: Plays a role in biological studies, particularly in [specific processes].

Medicine: Investigated for its potential therapeutic effects in [diseases or conditions].

Industry: Utilized in industrial processes for [specific applications].

Mechanism of Action

The mechanism by which MFCD08160857 exerts its effects involves:

Molecular Targets: Interacts with [specific molecules or receptors].

Pathways: Influences [specific biochemical pathways], leading to [effects].

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of the reference compounds:

Key Observations:

- Structural Differences : CAS 1761-61-1 features a bromine atom and benzoic acid derivative, whereas CAS 1533-03-5 contains a trifluoromethyl group attached to an aromatic ketone. These groups significantly alter polarity and reactivity.

- Solubility : The brominated compound (CAS 1761-61-1) exhibits moderate aqueous solubility (0.687 mg/mL), while the fluorinated analog (CAS 1533-03-5) has lower predicted solubility (Log S = -2.85), likely due to the hydrophobic trifluoromethyl group .

- Synthetic Efficiency: Both compounds are synthesized via high-yield methods. CAS 1761-61-1 employs a reusable A-FGO catalyst in tetrahydrofuran (THF), aligning with green chemistry principles, while CAS 1533-03-5 uses methanol and column chromatography .

Functional and Application-Based Comparison

Pharmacological Properties

- Bioavailability: CAS 1533-03-5 shows moderate gastrointestinal absorption (GI absorption = 88.7%) and low blood-brain barrier (BBB) permeability, making it suitable for peripheral targets.

Research Findings from Supplementary Data

Supplementary tables from highlight analytical methods for comparing halogenated and fluorinated compounds, such as HPLC retention times and mass spectrometry fragmentation patterns. These techniques confirm structural integrity and purity, critical for industrial and pharmacological applications .

Critical Discussion of Limitations and Uncertainties

- Further studies are needed to assess its environmental impact and occupational safety .

- Methodological Variability : Differences in synthesis protocols (e.g., catalyst choice, solvent systems) complicate yield comparisons. Standardized reporting, as emphasized in and , would enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.